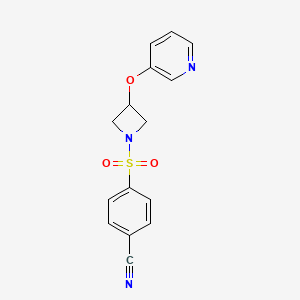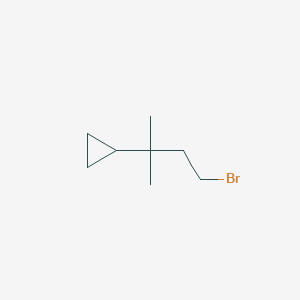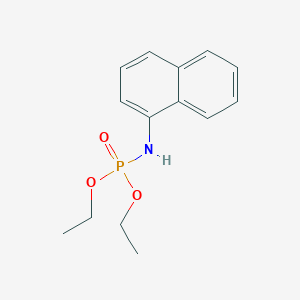
4-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “4-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzonitrile” consists of a pyridin-3-yloxy group, an azetidin-1-yl group, a sulfonyl group, and a benzonitrile group. The exact arrangement of these groups in the molecule could not be found in the available resources.Scientific Research Applications
Synthesis and Characterization A variety of azetidine-based compounds have been synthesized and characterized, showcasing the versatility and reactivity of this class of compounds. For instance, azetidin-2-one derivatives have been developed by reacting azetidin-2-one with Benzene sulfonyl chloride in the presence of pyridine, demonstrating their potential for further functionalization (Shah et al., 2014). These compounds have been analyzed using spectroscopic techniques such as IR and 1H NMR to elucidate their structures, indicating a robust framework for exploring the properties and applications of azetidine-based sulfonyl benzonitriles.
Antimicrobial Activity The antimicrobial properties of azetidine-based compounds, including those related to sulfonyl benzonitriles, have been evaluated, demonstrating significant biological activities. A study on azetidin-2-one based phenyl sulfonyl pyrazoline derivatives revealed their antibacterial and antifungal activities, tested using the broth dilution method (Shah et al., 2014). This suggests the potential of 4-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzonitrile and its analogs in developing new antimicrobial agents.
Chemical Reactivity and Transformations The chemical reactivity of azetidine-based compounds, particularly in charge transfer reactions, provides insights into their potential applications in material science and organic synthesis. Studies on the solvent dependence of spectra and kinetics of excited-state charge transfer in related compounds like 4-(1-azetidinyl)benzonitrile offer a basis for understanding the electronic properties of these molecules (Dahl et al., 2005). Such research underscores the utility of azetidine-based sulfonyl benzonitriles in designing materials with specific electronic and optical properties.
Potential as Precursors for Further Chemical Modifications The structural framework of azetidine-based sulfonyl benzonitriles lends itself to further chemical modifications, providing a versatile platform for the synthesis of a wide range of derivatives with potential applications in drug development and materials science. For example, the synthesis of trifluoromethylpyrrolidines containing various substituents at position 3 showcases the potential for creating functionalized molecules for diverse applications (Markitanov et al., 2016).
Safety And Hazards
The safety data sheet for a similar compound, benzonitrile, indicates that it is a combustible liquid and can be harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, clothing, and eye/face protection when handling it . In case of fire, CO2, dry chemical, or foam should be used for extinction .
properties
IUPAC Name |
4-(3-pyridin-3-yloxyazetidin-1-yl)sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c16-8-12-3-5-15(6-4-12)22(19,20)18-10-14(11-18)21-13-2-1-7-17-9-13/h1-7,9,14H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNWGUGSAPELFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C#N)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[6-(tert-butyl)-3-cyano-4-(2-thienyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}acetate](/img/structure/B2987230.png)
![1-(5-chloro-2-methoxyphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2987231.png)


![3-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2987238.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2987240.png)
![N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[6-methyl-4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2987241.png)

![2-[(5-Cyano-6-methoxypyridin-3-yl)-(cyclopropylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2987243.png)



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2987250.png)
